molecular formula C10H18O3 B044263 Valeric anhydride CAS No. 2082-59-9

Valeric anhydride

Cat. No. B044263
CAS RN: 2082-59-9
M. Wt: 186.25 g/mol
InChI Key: DUCKXCGALKOSJF-UHFFFAOYSA-N
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Description

Valeric anhydride is an important organic synthetic raw material or intermediate component, often used in industrial or medical fields. It can be used in the preparation of butylphthalide, resin components, lutein esters, analgesics, and organic glass . It is a synthesis reagent with a molecular formula of C10H18O3 and a molecular weight of 186.25 .


Synthesis Analysis

Valeric anhydride can be prepared synthetically from petrochemical derivatives and also through biological routes, for example, anaerobic digestion of organic mixed waste . It can be used as a reactant to synthesize alkyl 9-nitrocamptothecin esters by the esterification reaction .


Molecular Structure Analysis

The molecular structure of Valeric anhydride consists of two carbonyl groups connected by a single oxygen atom . The InChI representation of its structure is InChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3 .


Chemical Reactions Analysis

Valeric anhydride is an intermediate in chemical synthesis, pharmaceutical raw materials, and biopharmaceuticals . It is often used as a reactant in esterification reactions . The acid anhydride functional group in Valeric anhydride is somewhat reactive, so these molecules are often used as polymeric crosslinkers or as chemical intermediates .


Physical And Chemical Properties Analysis

Valeric anhydride has a molecular weight of 186.25 g/mol . It has a refractive index of n20/D 1.421, a boiling point of 228-230 °C, a melting point of -56 °C, and a density of 0.944 g/mL at 20 °C .

Scientific Research Applications

C10H18O3 C_{10}H_{18}O_{3} C10​H18​O3​

and a molecular weight of 186.2481, is a versatile chemical compound used in various scientific research applications . Below is a comprehensive analysis of six unique applications of Valeric anhydride, each detailed under a clear and descriptive heading.

Synthesis of Pharmaceutical Esters

Valeric anhydride is employed in the synthesis of alkyl 9-nitrocamptothecin esters through esterification reactions . These esters are significant due to their potential applications in cancer therapy as they are derivatives of camptothecin, a topoisomerase inhibitor.

Creation of Metal-Organic Frameworks (MOFs)

Researchers utilize Valeric anhydride to modify bismuth metal-organic frameworks (Bi-MOFs) . These MOFs have applications in gas storage, catalysis, and as sensors due to their high porosity and surface area.

Development of Biomaterials

O-acylated chitosan nanofibers (CSNFs), which can be synthesized using Valeric anhydride, are explored for use in biomaterials . These materials have potential applications in tissue engineering and wound healing due to their biocompatibility and biodegradability.

Food Packaging Technology

The same O-acylated chitosan nanofibers mentioned above are also investigated for their use in food packaging . Their antimicrobial properties can help in preserving food quality and extending shelf life.

Fragrance and Flavor Industry

Valeric anhydride is a precursor in the production of esters widely used in the fragrance and flavor industries . These esters impart distinct scents and tastes to consumer products.

Agricultural Chemical Synthesis

The compound is also used in synthesizing agricultural chemicals . Valeric acid derivatives, obtained from Valeric anhydride, can serve as herbicides or insecticides, contributing to crop protection.

Safety And Hazards

Valeric anhydride causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .

Future Directions

Valeric anhydride, as a volatile fatty acid, has numerous industrial applications supporting from food and pharmaceuticals industries to wastewater treatment . The transition from a linear economy to a circular economy including resource recovery, reuse, and recycling is essential, considering environmental sustainability as a goal for the 21st century .

properties

IUPAC Name

pentanoyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCKXCGALKOSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870934
Record name valeric anhydride
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valeric anhydride

CAS RN

2082-59-9
Record name Valeric anhydride
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Record name Valeric anhydride
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Record name Pentanoic acid, 1,1'-anhydride
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Record name valeric anhydride
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Record name Valeric anhydride
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Record name VALERIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

By following in principle the appropriate procedures of Example 4, Parts A and B or Example 5, but substituting other acyl anhydrides for acetic anhydride and caproic anhydride, such as propionic anhydride, butyric anhydride or valeric anhydride, the following compounds are obtained:
[Compound]
Name
acyl anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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